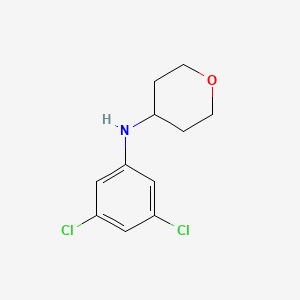
N-(3,5-dichlorophenyl)oxan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H13Cl2NO. It is characterized by the presence of a dichlorophenyl group attached to an oxan-4-amine structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)oxan-4-amine typically involves the reaction of 3,5-dichlorobenzoic acid with oxan-4-amine under specific conditions. One common method includes the use of O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as coupling agents in a dry DMF (dimethylformamide) solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process generally involves large-scale reactions using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
N-(3,5-dichlorophenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
科学的研究の応用
N-(3,5-dichlorophenyl)oxan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Research studies utilize this compound to investigate its effects on biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of N-(3,5-dichlorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. It is known to disrupt mycobacterial energetics, making it a potential candidate for antibacterial therapies. The compound affects the energy production pathways in mycobacteria, leading to their inhibition .
類似化合物との比較
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also disrupts mycobacterial energetics and has similar antibacterial properties.
(E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanamine: This Schiff base compound has a different structure but shares some chemical properties with N-(3,5-dichlorophenyl)oxan-4-amine.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner. Its ability to disrupt mycobacterial energetics sets it apart from other similar compounds, making it a valuable candidate for further research and development.
特性
分子式 |
C11H13Cl2NO |
|---|---|
分子量 |
246.13 g/mol |
IUPAC名 |
N-(3,5-dichlorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-5-9(13)7-11(6-8)14-10-1-3-15-4-2-10/h5-7,10,14H,1-4H2 |
InChIキー |
GQMSPYMESFNYDC-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1NC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


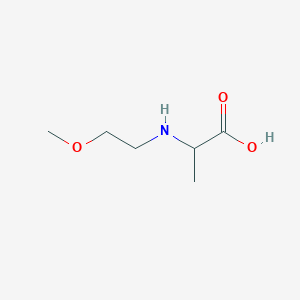
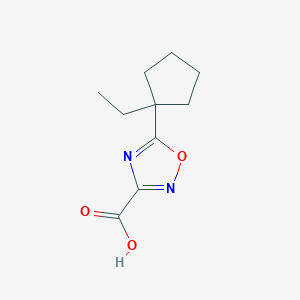
![1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B13318814.png)


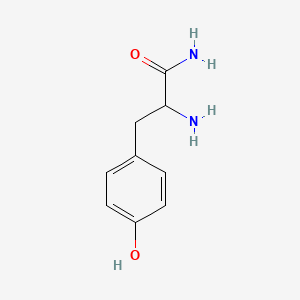

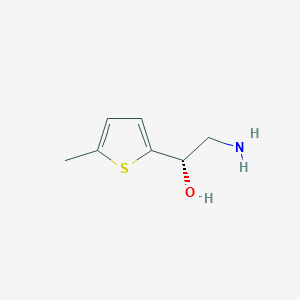
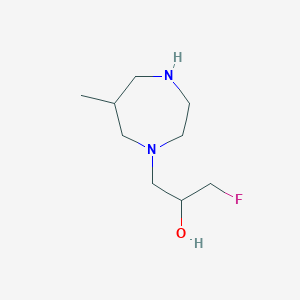

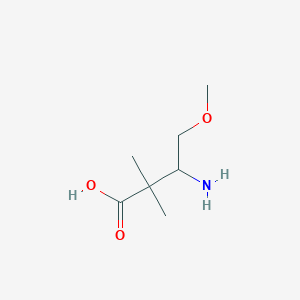


![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
